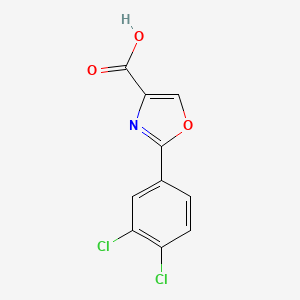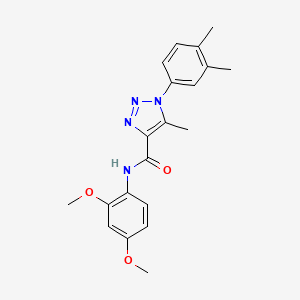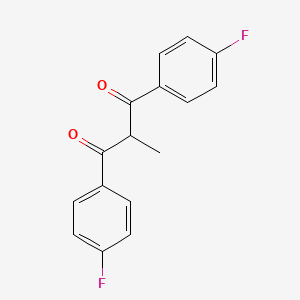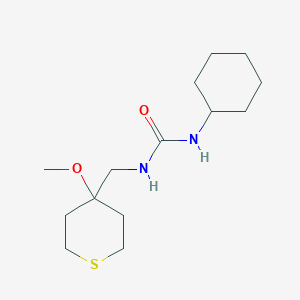
2-(3,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(3,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid" is not directly mentioned in the provided papers. However, the papers do discuss various carboxylic acid derivatives with potential biological activities, which can offer insights into the chemical class that the compound belongs to. For instance, carboxylic acid derivatives have been investigated for their antithrombotic properties, as well as for their antibacterial activity . Additionally, carboxylic acid derivatives have been evaluated for fungicidal and insecticidal activities . The study of crystal structures of related compounds, such as 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, provides information on the molecular arrangement and potential polymorphism, which can influence the bioactivity and therapeutic activity of these compounds .
Synthesis Analysis
The synthesis of carboxylic acid derivatives often involves multi-step procedures, as seen in the synthesis of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives . The synthesis of these compounds can include the use of starting materials such as 3,4-dimethoxyacetophenone and involve reactions like alkylation, nitration, and the formation of acid chlorides and substituted amides . The synthesis process is crucial as it affects the yield, purity, and properties of the final compounds.
Molecular Structure Analysis
The molecular structure of carboxylic acid derivatives is often characterized using spectral methods and X-ray single crystal diffraction analysis . The crystal structure analysis can reveal the space group, unit cell parameters, and other crystallographic details that are important for understanding the physical properties and reactivity of the compound . For example, the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid was found to belong to the triclinic space group, which can have implications for its stability and bioactivity .
Chemical Reactions Analysis
Carboxylic acid derivatives can undergo various chemical reactions, including alkylation and nitration . The reactivity of these compounds can be influenced by the substituents present on the aromatic rings and the nature of the carboxylic acid moiety. The ability to undergo specific reactions can be exploited to create derivatives with desired biological activities or to modify their physical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxylic acid derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure . The crystal structure analysis can provide insights into the polymorphism of these compounds, which can affect their bioavailability and therapeutic efficacy . The presence of halogen substituents, like chloro groups, can also affect the lipophilicity and, consequently, the biological activity of these compounds .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Treatment
Research on related chlorophenols and dichlorophenoxy compounds reveals their moderate toxicity to mammalian and aquatic life, with potential for considerable impact on fish upon long-term exposure. The environmental persistence of these compounds varies with the presence of biodegrading microflora, suggesting that similar derivatives, including 2-(3,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid, could exhibit these behaviors in aquatic environments. Advanced treatment options for wastewater containing such toxic pollutants highlight the significance of biological processes and activated carbon in removing these contaminants effectively, ensuring the safety of natural water sources (Krijgsheld & Gen, 1986; Goodwin et al., 2018).
Synthesis and Chemical Properties
The synthesis of 4-phosphorylated 1,3-azoles demonstrates the chemical versatility and potential biological activity of such compounds, including those with the oxazole ring. These derivatives exhibit a range of activities such as insecticidal and anti-inflammatory effects, underlining the potential for this compound to serve as a basis for developing new pharmaceuticals or agrochemicals. This is supported by the systematic study of azole derivatives over the last 30 years, highlighting the importance of the azole ring in natural molecules and synthetic drugs (Abdurakhmanova et al., 2018).
Biodegradation and Environmental Remediation
The role of microorganisms in the degradation of chlorophenoxy herbicides, including compounds similar to this compound, highlights the potential for bioremediation strategies. These strategies are crucial for mitigating environmental pollution and safeguarding public health against the indiscriminate use of pesticides. The specific degradation pathways and the involvement of microbial communities in breaking down such toxic compounds emphasize the need for further research into biodegradation mechanisms (Magnoli et al., 2020).
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-6-2-1-5(3-7(6)12)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPUAASUTOXBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=CO2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2541260.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2541262.png)
![(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2541265.png)


![N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2541271.png)
![N-(3-Chlorophenyl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2541273.png)






![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B2541282.png)